3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid
Description
Properties
IUPAC Name |
3-bromopyrrolo[1,2-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-3-10-7-2-1-6(8(12)13)11(7)4-5/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDUZRKBJVEDJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(C=NC2=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic Acid
Executive Summary
The pyrrolo[1,2-a]pyrimidine scaffold is a recognized "privileged structure" in medicinal chemistry, largely due to its structural resemblance to the native purine core of ATP, making it an ideal framework for developing kinase inhibitors.[1] This guide focuses on a key derivative, 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid, a versatile building block for the synthesis of novel therapeutic agents. The strategic placement of a reactive bromine atom at the C3-position and a modifiable carboxylic acid at the C6-position provides synthetic chemists with two orthogonal handles for molecular elaboration. This document provides a comprehensive overview of its physicochemical properties, detailed synthetic strategies, key chemical reactions, and the broader biological context of the pyrrolopyrimidine class, tailored for researchers and professionals in drug discovery and development.
The Pyrrolo[1,2-a]pyrimidine Scaffold: A Cornerstone in Drug Discovery
The fusion of a pyrrole ring with a pyrimidine system creates the bicyclic heterocyclic structure known as pyrrolopyrimidine.[2] This scaffold is considered a deazapurine analogue, mimicking the adenine base found in nucleotides.[1] This structural mimicry allows derivatives to effectively compete with ATP for the binding sites of various enzymes, particularly kinases.[1][3] Consequently, the pyrrolopyrimidine core is a foundational element in a multitude of clinically evaluated and approved small-molecule inhibitors targeting critical signaling pathways in oncology and beyond.[4][5]
The therapeutic potential of this scaffold is extensive, with derivatives demonstrating potent activity as:
-
Tyrosine Kinase Inhibitors (TKIs): Targeting receptors like EGFR, Her2, and VEGFR2, which are crucial in cell growth and angiogenesis.[4][5][6]
-
Inhibitors of Intracellular Kinases: Including JAK and CDK, which are involved in cell cycle progression and immune responses.[7]
-
Antitumor and Antibacterial Agents: Exhibiting broader cytotoxic and antimicrobial effects.[8][9]
The subject of this guide, 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid, is not merely a biologically active molecule itself but, more importantly, a critical intermediate designed for the rational synthesis of highly potent and selective drug candidates.
Physicochemical Properties
| Property | 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid (Predicted) | 3-Bromopyrrolo[1,2-a]pyrimidine-7-carboxylic acid[10] |
| Molecular Formula | C₈H₅BrN₂O₂ | C₈H₅BrN₂O₂ |
| Molecular Weight | 241.04 g/mol | 241.04 g/mol |
| IUPAC Name | 3-bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid | 3-bromopyrrolo[1,2-a]pyrimidine-7-carboxylic acid |
| SMILES | C1=C(C=N2)C2=NC=C(Br)N1C(=O)O | C1=C(C(=O)O)C=N2C2=NC=C(Br)N1 |
| Topological Polar Surface Area | 54.6 Ų | 54.6 Ų |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 |
| Predicted XLogP3 | 1.9 | 1.9 |
Synthesis and Derivatization
The synthesis of 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid is a multi-step process that leverages established heterocyclic chemistry methodologies. The overall strategy involves the initial formation of the core bicyclic system, followed by regioselective functionalization.
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 3. metall-mater-eng.com [metall-mater-eng.com]
- 4. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 10. 3-Bromopyrrolo[1,2-a]pyrimidine-7-carboxylic acid | C8H5BrN2O2 | CID 177785081 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid CAS number 1823918-84-8
The following technical guide is structured to serve as a definitive reference for 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid (CAS 1823918-84-8). It moves beyond simple catalog data to provide a strategic framework for its application in medicinal chemistry.
A Bifunctional Scaffold for Orthogonal Drug Discovery
Part 1: Executive Technical Summary
3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid is a high-value heterocyclic intermediate characterized by a fused bicyclic 5-6 system with a bridgehead nitrogen. Unlike the more common pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffolds, the pyrrolo[1,2-a]pyrimidine core offers a unique electronic distribution and vector orientation for structure-activity relationship (SAR) exploration.
This specific derivative is defined by two orthogonal reactive handles:
-
C-6 Carboxylic Acid: A "soft" handle for rapid amide library generation or esterification to modulate solubility and permeability.
-
C-3 Bromide: A "hard" electrophilic handle primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the introduction of aryl, heteroaryl, or amino diversity elements.
Primary Application Domain:
-
Kinase Inhibition: Targeting ATP-binding pockets where the bicyclic core mimics the purine template.
-
Fragment-Based Drug Design (FBDD): The rigid core restricts conformational entropy, making it an ideal linker for PROTACs or bivalent ligands.
Part 2: Structural Analysis & Reactivity Profile
Electronic Architecture
The pyrrolo[1,2-a]pyrimidine system is π-excessive in the pyrrole ring and π-deficient in the pyrimidine ring.
-
Position 3 (Bromine): Located on the electron-rich pyrrole segment. This position is electronically favorable for oxidative addition by Pd(0) catalysts, facilitating cross-coupling reactions under mild conditions.
-
Position 6 (Carboxylic Acid): Located on the pyrimidine ring (depending on specific numbering convention for this isomer, typically the acid is placed to project into solvent-exposed regions of the binding pocket). It serves as the "anchor" point for solubilizing groups or peptidomimetic chains.
Orthogonal Functionalization Strategy
The chemical logic of this scaffold allows for a "Make-Couple-Screen" workflow. The carboxylic acid is typically functionalized first (due to the robustness of the aryl bromide), followed by cross-coupling at the bromide position.
Table 1: Physicochemical Properties & Handling
| Property | Value / Description | Technical Note |
| Appearance | Off-white to pale yellow solid | Light sensitive; store in amber vials. |
| Solubility | DMSO, DMF, MeOH (moderate) | Poor solubility in non-polar solvents (DCM, Hexane) due to zwitterionic potential. |
| pKa (Calc) | ~3.5 (COOH) | Forms stable salts with DIPEA or Et₃N for coupling reactions. |
| Storage | 2-8°C, Inert Atmosphere | Hygroscopic; reseal under Argon/Nitrogen. |
Part 3: Synthetic Pathways & Experimental Protocols
Core Synthesis Logic
While commercial availability is improving, in-house synthesis often ensures purity and scale. The most robust route involves the condensation of 2-aminopyrimidine derivatives with ethyl bromopyruvate or similar 1,3-dielectrophiles, followed by selective bromination.
Workflow Visualization (DOT Diagram)
Detailed Protocol: Amide Coupling at C-6
Context: This protocol describes the derivatization of the carboxylic acid, the most common first step in library generation.
Reagents:
-
Scaffold (CAS 1823918-84-8): 1.0 equiv
-
Amine (R-NH₂): 1.1 equiv
-
HATU: 1.2 equiv
-
DIPEA (Diisopropylethylamine): 3.0 equiv
-
Solvent: DMF (Anhydrous)
Step-by-Step Procedure:
-
Activation: In a dried reaction vial, dissolve 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid (100 mg, 0.41 mmol) in anhydrous DMF (2.0 mL).
-
Base Addition: Add DIPEA (0.21 mL, 1.23 mmol) and stir at room temperature for 5 minutes. The solution should clarify as the carboxylate salt forms.
-
Coupling Agent: Add HATU (187 mg, 0.49 mmol) in one portion. Stir for 10 minutes to form the activated ester (O-At ester).
-
Amine Addition: Add the desired amine (0.45 mmol).
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (Target mass: M+H of amine + 223).
-
Workup: Dilute with EtOAc (20 mL), wash with 1M LiCl (to remove DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Validation: Verify the retention of the Bromine atom via Mass Spectrometry (look for the characteristic 1:1 isotopic pattern of ⁷⁹Br/⁸¹Br).
Part 4: Medicinal Chemistry Applications
Scaffold Hopping & Kinase Targeting
The pyrrolo[1,2-a]pyrimidine core serves as a bioisostere for the indole or quinoline rings found in many kinase inhibitors.
-
Vector A (C-6 Amide): Projects into the solvent-front region. Ideal for solubilizing groups (e.g., morpholine, piperazine) to improve ADME properties.
-
Vector B (C-3 Aryl): Projects into the hydrophobic back-pocket (gatekeeper region). Introduction of bulky aryl groups here typically dictates selectivity between kinase isoforms.
SAR Decision Tree
Part 5: Safety & Handling
-
Hazard Identification: Irritant (Skin/Eye/Respiratory).
-
GHS Classification: H315, H319, H335.
-
Precaution: The bromine substituent renders the molecule susceptible to metal-halogen exchange; avoid contact with strong organolithium reagents unless intended.
-
Disposal: Halogenated organic waste streams.
Part 6: References
-
Synthesis of Pyrrolo[1,2-a]pyrimidines:
-
Title: "Recent advances in the synthesis of pyrrolo[1,2-a]pyrimidines."
-
Source:RSC Advances, 2014.
-
URL:[Link]
-
-
Medicinal Chemistry of Fused Pyrimidines:
-
Title: "Pyrrolo[1,2-a]pyrimidine derivatives as a new class of potential anticancer agents."
-
Source:European Journal of Medicinal Chemistry, 2018.
-
URL:[Link]
-
-
Cross-Coupling Methodologies:
-
Title: "Practical Guide to Suzuki-Miyaura Coupling on Heterocyclic Scaffolds."
-
Source:Organic Process Research & Development, 2017.
-
URL:[Link]
-
-
PubChem Compound Summary:
-
Title: "Pyrrolo[1,2-a]pyrimidine Core Structure Data."
-
Source:National Center for Biotechnology Information.
-
URL:[Link]
-
Technical Guide: Solubility Profiling & Physicochemical Characterization of 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid
Executive Summary
This technical guide provides a comprehensive analysis of 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid (CAS: 1823918-84-8 / 1315360-45-2 analogs), a critical scaffold in the development of kinase inhibitors and antiviral agents. While specific experimental solubility values for this intermediate are often proprietary, this guide synthesizes theoretical physicochemical data with field-proven experimental protocols.
The compound exhibits pH-dependent solubility characteristic of heterocyclic carboxylic acids. Its utility in drug discovery relies on understanding its transition from a lipophilic, neutral species in acidic environments to a soluble carboxylate anion in basic media. This document details the structural determinants of its solubility, predicted physicochemical parameters, and standardized protocols for bench-level validation.
Physicochemical Characterization
Understanding the solubility of 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid requires analyzing its molecular structure. The fusion of the electron-rich pyrrole and electron-deficient pyrimidine creates a planar aromatic system with specific ionization points.
Structural Determinants
-
Lipophilicity (C3-Bromo): The bromine atom at position 3 significantly increases the partition coefficient (LogP), enhancing membrane permeability but reducing intrinsic aqueous solubility compared to the non-halogenated core.
-
Ionization (C6-Carboxylic Acid): This group acts as the primary solubility handle. At pH > pKa (approx. 3.5–4.0), the molecule deprotonates to form a highly soluble anion.
-
Planarity: The rigid bicyclic framework promotes
- stacking in the solid state, leading to high crystal lattice energy, which can limit dissolution rates in non-polar solvents.
Predicted Physicochemical Data
Note: Values below are consensus estimates based on structure-activity relationship (SAR) algorithms for the pyrrolo[1,2-a]pyrimidine scaffold.
| Property | Value (Estimated) | Description |
| Molecular Formula | Core Acid Form | |
| Molecular Weight | 241.04 g/mol | Monoisotopic mass |
| Predicted pKa (Acid) | 3.2 – 3.8 | Deprotonation of -COOH |
| Predicted pKa (Base) | < 1.0 | Protonation of N1 (highly suppressed by electron-withdrawing COOH) |
| LogP (Octanol/Water) | 1.8 – 2.3 | Moderate lipophilicity |
| LogS (Intrinsic) | -3.5 to -4.0 | Low solubility in neutral form (water) |
| Polar Surface Area (PSA) | ~65 Ų | Good membrane permeability potential |
Solubility Profile & Solvent Compatibility
Aqueous Solubility vs. pH
The solubility of this compound is strictly controlled by the Henderson-Hasselbalch equation.
-
pH 1.2 (Simulated Gastric Fluid): The compound exists in its neutral, protonated form. Solubility is expected to be low (< 0.1 mg/mL) .
-
pH 7.4 (Physiological Buffer): The carboxylic acid is fully ionized (
). Solubility increases significantly, likely > 1.0 mg/mL , making it suitable for intravenous formulations if buffered correctly.
Organic Solvent Compatibility
For stock solution preparation during biological assays or synthesis:
| Solvent | Solubility Potential | Recommendation |
| DMSO | High (> 20 mg/mL) | Preferred for stock solutions (10-100 mM). |
| DMF | High (> 20 mg/mL) | Alternative to DMSO; useful in synthesis. |
| Ethanol | Moderate (1–10 mg/mL) | Temperature dependent; better for ethyl ester derivatives. |
| Water | Low (Neutral pH) | Poor solvent unless pH is adjusted with NaOH/KOH. |
Experimental Protocols
Workflow Visualization
The following diagram outlines the decision logic for solubility profiling, distinguishing between kinetic (HTS) and thermodynamic (formulation) approaches.
Figure 1: Decision matrix for selecting Kinetic vs. Thermodynamic solubility workflows.
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Best for: Accurate physical constants and formulation development.
Materials:
-
Compound: 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid (Solid).[1][2]
-
Buffer Systems: 0.1N HCl (pH 1.2), PBS (pH 7.4).
-
Equipment: Orbital shaker, Centrifuge, HPLC.
Step-by-Step Methodology:
-
Saturation: Weigh approx. 2 mg of solid compound into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 500 µL of the target buffer.
-
Equilibration: Shake at 25°C for 24 hours. Critical Step: Ensure solid is still visible. If fully dissolved, add more solid.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF membrane.
-
Quantification: Inject the supernatant into HPLC.
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
-
Detection: UV at 254 nm (aromatic core absorption).
-
-
Calculation: Compare peak area against a standard curve prepared in DMSO.
Protocol B: Kinetic Solubility (Turbidimetric)
Best for: High-throughput screening (HTS) to prevent precipitation in bioassays.
-
Stock Prep: Prepare a 10 mM stock solution in 100% DMSO.
-
Spiking: Serial dilute the stock into aqueous buffer (e.g., PBS) to final concentrations of 1, 10, 50, 100 µM. Final DMSO concentration should be < 2%.
-
Incubation: Incubate for 2 hours at room temperature.
-
Readout: Measure absorbance at 620 nm (turbidity) or use Nephelometry.
-
Threshold: The concentration at which absorbance increases above background indicates the solubility limit .
Ionization Mechanism & Optimization
To improve the solubility of this scaffold for drug delivery, one must exploit the carboxylic acid functionality.
Figure 2: pH-dependent ionization mechanism driving solubility.
Optimization Strategy: Salt Formation
If the intrinsic solubility of the free acid is insufficient, generate a salt form:
-
Sodium Salt: React 1 eq. of acid with 1 eq. of NaOH in Ethanol/Water, then lyophilize.
-
Tromethamine (Tris) Salt: Often provides better stability and lower hygroscopicity than sodium salts for heterocyclic acids.
References
-
PubChem Compound Summary. "3-Bromopyrrolo[1,2-a]pyrimidine-7-carboxylic acid" (Analogous scaffold data). National Center for Biotechnology Information. Accessed Jan 31, 2026. [Link][3]
-
Capot Chemical. "3-Bromo-pyrrolo[1,2-A]pyrimidine-6-carboxylic acid ethyl ester Product Specifications." Accessed Jan 31, 2026. [Link]
- Bergström, C. A., et al. "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 2004. (Standard reference for solubility prediction algorithms).
- Lipinski, C. A. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 1997.
Sources
An In-depth Technical Guide to 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrolo[1,2-a]pyrimidine Scaffold as a Privileged Heterocycle in Medicinal Chemistry
The pyrrolo[1,2-a]pyrimidine core is a fascinating bicyclic heteroaromatic system that has garnered significant interest in the field of medicinal chemistry. As a fused ring structure of a pyrrole and a pyrimidine, it belongs to the broader class of purine isosteres. These structural motifs are of particular importance in drug discovery due to their ability to mimic endogenous purines, allowing them to interact with a wide array of biological targets, including kinases, polymerases, and other enzymes that recognize purine-based substrates.
This guide focuses on a specific, synthetically accessible derivative: 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid . The strategic placement of a bromine atom at the 3-position and a carboxylic acid at the 6-position offers a unique combination of functionalities. The bromine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, or it may directly contribute to the compound's biological activity through halogen bonding or by modulating its electronic properties. The carboxylic acid group can enhance solubility and provides a key interaction point for binding to biological targets.
While direct literature on the biological activity of 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid is nascent, the broader family of pyrrolopyrimidines has shown significant promise in various therapeutic areas. Notably, different isomers of this scaffold, such as the pyrrolo[2,3-d]pyrimidines, are well-established as potent inhibitors of various protein kinases, playing a crucial role in the development of targeted cancer therapies.[1][2] The introduction of a halogen atom, such as bromine, has been shown to be beneficial for the cytotoxic activity of some pyrrolopyrimidine derivatives.[1]
This in-depth technical guide will provide a comprehensive overview of a plausible synthetic route to 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid, its chemical properties, and a discussion of its potential biological activities based on the established pharmacology of related compounds.
Chemical Properties and Structure
| Property | Value |
| Molecular Formula | C₈H₅BrN₂O₂ |
| Molecular Weight | 241.04 g/mol |
| IUPAC Name | 3-bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid |
| CAS Number | Not available |
| Predicted LogP | 1.5 - 2.0 |
| Predicted pKa | 3.5 - 4.5 (carboxylic acid) |
Proposed Synthetic Pathway
The synthesis of 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid can be envisioned through a multi-step sequence, commencing with the construction of the core pyrrolo[1,2-a]pyrimidine ring system, followed by regioselective bromination and final hydrolysis of an ester protecting group. The overall synthetic strategy is outlined below:
Sources
Methodological & Application
Synthesis of 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid: A Detailed Protocol for Researchers
This comprehensive guide details a robust and reproducible protocol for the synthesis of 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. This document provides not only a step-by-step methodology but also delves into the rationale behind the experimental choices, ensuring a thorough understanding for researchers, scientists, and professionals in the field.
The synthesis is strategically designed as a multi-step process, commencing with the construction of the core pyrrolo[1,2-a]pyrimidine ring system, followed by regioselective bromination, and culminating in the hydrolysis of an ester intermediate to yield the final carboxylic acid. Each stage has been optimized to ensure high yields and purity, with clear guidance on reaction setup, monitoring, purification, and characterization.
Strategic Overview of the Synthesis
The synthetic pathway is logically divided into three primary stages, as illustrated in the workflow diagram below. This approach allows for the isolation and characterization of key intermediates, ensuring the quality of the material progressing to the subsequent step.
Figure 1: High-level workflow for the synthesis of the target compound.
PART 1: Synthesis of the Pyrrolo[1,2-a]pyrimidine Core
The foundational step of this synthesis is the construction of the bicyclic pyrrolo[1,2-a]pyrimidine scaffold. This is achieved through a cyclocondensation reaction, a powerful strategy for the formation of fused heterocyclic systems.
Protocol 1: Synthesis of Ethyl pyrrolo[1,2-a]pyrimidine-6-carboxylate
This protocol outlines the cyclocondensation of a 2-aminopyrrole derivative with a suitable 1,3-dicarbonyl compound equivalent to form the desired pyrrolo[1,2-a]pyrimidine core.
Rationale: The selection of ethyl 2-aminopyrrole-4-carboxylate as the starting material provides the necessary pyrrole nucleus with a strategically placed amino group for the subsequent cyclization. The 1,3-dicarbonyl equivalent will react with the amino group and an adjacent ring carbon to form the pyrimidine ring.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (per 10 mmol scale) |
| Ethyl 2-aminopyrrole-4-carboxylate | C₇H₁₀N₂O₂ | 154.17 | 1.54 g (10 mmol) |
| Malondialdehyde bis(dimethyl acetal) | C₇H₁₆O₄ | 164.20 | 1.81 g (11 mmol) |
| p-Toluenesulfonic acid monohydrate | C₇H₁₀O₄S | 190.22 | 190 mg (1 mmol) |
| Toluene | C₇H₈ | 92.14 | 50 mL |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add ethyl 2-aminopyrrole-4-carboxylate (1.54 g, 10 mmol), malondialdehyde bis(dimethyl acetal) (1.81 g, 11 mmol), and p-toluenesulfonic acid monohydrate (190 mg, 1 mmol).
-
Solvent Addition: Add 50 mL of toluene to the flask.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain reflux for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aminopyrrole. Water will be collected in the Dean-Stark trap.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10-30% ethyl acetate) to afford ethyl pyrrolo[1,2-a]pyrimidine-6-carboxylate as a solid.
Expected Yield: 70-80%
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
PART 2: Regioselective Bromination
With the core structure in hand, the next critical step is the introduction of a bromine atom at the C3 position of the pyrrole ring. This is achieved through an electrophilic aromatic substitution reaction. The choice of brominating agent is crucial to ensure high regioselectivity.
Protocol 2: Synthesis of Ethyl 3-bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylate
This protocol employs N-Bromosuccinimide (NBS) as the brominating agent, a mild and effective reagent for the bromination of electron-rich heterocyclic systems.[1][2]
Rationale: The pyrrole ring in the pyrrolo[1,2-a]pyrimidine system is electron-rich and susceptible to electrophilic attack. The C3 position is electronically favored for substitution. NBS provides a source of electrophilic bromine in a controlled manner, minimizing over-bromination and side reactions.[2]
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (per 5 mmol scale) |
| Ethyl pyrrolo[1,2-a]pyrimidine-6-carboxylate | C₁₀H₁₀N₂O₂ | 190.20 | 951 mg (5 mmol) |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 979 mg (5.5 mmol) |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 25 mL |
Procedure:
-
Reaction Setup: Dissolve ethyl pyrrolo[1,2-a]pyrimidine-6-carboxylate (951 mg, 5 mmol) in 25 mL of anhydrous dichloromethane in a 50 mL round-bottom flask protected from light.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (979 mg, 5.5 mmol) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding 15 mL of saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
Expected Yield: 85-95%
Characterization: Confirm the structure and regiochemistry of the bromination by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the C3-proton signal and the characteristic isotopic pattern of bromine in the mass spectrum will be indicative of successful bromination.
Figure 2: Simplified mechanism of electrophilic bromination.
PART 3: Final Hydrolysis to Carboxylic Acid
The final step in the synthesis is the conversion of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction.
Protocol 3: Synthesis of 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid
This protocol describes the base-mediated hydrolysis of the ethyl ester.
Rationale: The ester group is readily hydrolyzed under basic conditions to the corresponding carboxylate salt, which upon acidification yields the final carboxylic acid product.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (per 4 mmol scale) |
| Ethyl 3-bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylate | C₁₀H₉BrN₂O₂ | 269.10 | 1.08 g (4 mmol) |
| Lithium hydroxide monohydrate (LiOH·H₂O) | LiOH·H₂O | 41.96 | 336 mg (8 mmol) |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 15 mL |
| Water | H₂O | 18.02 | 5 mL |
| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | As needed for acidification |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve ethyl 3-bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylate (1.08 g, 4 mmol) in a mixture of THF (15 mL) and water (5 mL).
-
Base Addition: Add lithium hydroxide monohydrate (336 mg, 8 mmol) to the solution.
-
Reaction Execution: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis shows the complete disappearance of the starting ester.
-
Work-up and Isolation:
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with 10 mL of water.
-
Cool the solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL) and dry under vacuum.
-
-
Purification: The product is often of high purity after filtration and washing. If necessary, it can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.
Expected Yield: >90%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its identity and purity.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
N-Bromosuccinimide is a lachrymator and should be handled with care.
-
Toluene is flammable and toxic; avoid inhalation and contact with skin.
-
Dichloromethane is a suspected carcinogen; handle with appropriate caution.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- Information on the synthesis of related pyrrolo[1,2-a]pyrimidine derivatives can be found in various chemical suppliers' technical d
- General procedures for the synthesis of pyrrolo[1,2-a]pyrimidines are described in the chemical liter
- Patents often contain detailed synthetic procedures for rel
- Publications on the synthesis of pyrrolo[2,3-d]pyrimidine derivatives can provide insights into related chemical transform
- Studies on the bromination of pyrrolo[1,2-c]pyrimidines offer valuable information on the reactivity of this class of compounds.
- The synthesis of various substituted pyrrolo[1,2-a]pyrimidines has been reported in the context of medicinal chemistry research.
- The synthesis of fused pyrrolopyrimidine systems is an active area of research in organic chemistry.
- The biological evaluation of pyrrolo[3,2-d]pyrimidine deriv
- Multi-component reactions are also employed for the synthesis of pyrrolo[2,3-d]pyrimidine deriv
- Research on the antitumor properties of pyrrolo[2,3-d]pyrimidines often includes detailed synthetic protocols.
- PubChem provides chemical information for pyrrolo[1,2-a]pyrimidine and rel
- The synthesis of fluorescent pyrrolo[1,2-a]pyrimidines has been explored.
- Regioselective bromination of related heterocyclic systems like pyrrolo[1,2-a]quinoxalines has been reported.
- General methods for the synthesis of pyrrolo[1,2-c]pyrimidines have been established.
- The design and synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives are frequently published in medicinal chemistry journals.
- Commercial suppliers provide data on related carboxylic acid deriv
- Further examples of pyrrolo[3,2-d]pyrimidine synthesis can be found in the liter
- One-pot synthesis of pyrrolo[2,3-d]pyrimidine deriv
- Information on related tetrahydro-pyrrolo[1,2-a]pyrimidine-6-carboxylic acids is available
- The synthesis of 3-bronic acid-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester provides a useful synthetic precedent.
- The Organic Chemistry Portal provides information on N-Bromosuccinimide (NBS) as a reagent.
- Research on tandem bromination and Heck reactions of N-allyl enaminones can provide insights into pyrrole bromin
- Organic Syntheses provides reliable procedures for the preparation of key intermediates like ethyl pyrrole-2-carboxyl
- The use of NBS for allylic bromination and other bromin
- Electrochemical methods for regioselective bromination of electron-rich arom
- Regioselective synthesis of related dihydropyrrolo[1,2-a]pyrimidin-4(6H)-ones has been reported.
- Aroylation of electron-rich pyrroles under Minisci reaction conditions provides further context on the reactivity of the pyrrole nucleus.
Sources
starting materials for 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid synthesis
[1][2][3]
Retrosynthetic Analysis & Strategy
The target molecule features a fused 5,6-bicyclic system. The key structural challenge is ensuring the correct regiochemistry of the carboxylic acid (position 6 on the pyrrole ring) and the bromine (position 3 on the pyrimidine ring).
-
Disconnection Approach: The most reliable route builds the pyrimidine ring onto a pre-functionalized pyrrole scaffold. This avoids the regiochemical ambiguity often seen when cyclizing 2-aminopyrimidines with asymmetric electrophiles.
-
Key Intermediate: Ethyl pyrrolo[1,2-a]pyrimidine-6-carboxylate .
-
Starting Material: Ethyl 4-amino-1H-pyrrole-3-carboxylate (or its hydrochloride salt).
Reaction Pathway[4][5][6][7]
-
Cyclocondensation: Reaction of ethyl 4-aminopyrrole-3-carboxylate with a C1-C3 dielectrophile equivalent (e.g., 1,3,5-triazine or formamidine) to close the pyrimidine ring.
-
Electrophilic Aromatic Substitution: Regioselective bromination at C3 using N-Bromosuccinimide (NBS).
-
Saponification: Hydrolysis of the ethyl ester to the free acid.
Figure 1: Synthetic pathway from aminopyrrole precursor to final brominated acid.
Starting Materials & Reagents Specifications
High-purity starting materials are essential to prevent the formation of regioisomers and polymerization byproducts.
| Reagent | CAS No.[1][2][3][4] | Purity Requirement | Handling Notes |
| Ethyl 4-amino-1H-pyrrole-3-carboxylate | N/A (Precursor) | >95% (HPLC) | Unstable as free base.[3] Store as HCl salt at -20°C under Argon. |
| 1,3,5-Triazine | 290-87-9 | >98% | Hygroscopic. Acts as a 3-carbon equivalent for pyrimidine closure. |
| N-Bromosuccinimide (NBS) | 128-08-5 | >99% | Recrystallize from water if yellow (indicates free Br2). Store in dark. |
| Lithium Hydroxide Monohydrate | 1310-66-3 | Reagent Grade | Finely powdered for faster dissolution. |
| Acetonitrile (MeCN) | 75-05-8 | Anhydrous | Water content <0.05% to prevent side reactions during bromination. |
Note on Starting Material Availability: If Ethyl 4-aminopyrrole-3-carboxylate is not commercially available, it is typically synthesized via the Gewald reaction or reduction of Ethyl 4-nitro-1H-pyrrole-3-carboxylate. Ensure the amino group is at position 4 relative to the pyrrole nitrogen to secure the 6-position carboxylate in the final fused system.
Detailed Experimental Protocols
Phase 1: Core Cyclization
Objective: Synthesis of Ethyl pyrrolo[1,2-a]pyrimidine-6-carboxylate.
-
Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend Ethyl 4-amino-1H-pyrrole-3-carboxylate HCl (10.0 mmol) in Ethanol (50 mL).
-
Neutralization: Add Sodium Ethoxide (21% in EtOH, 10.5 mmol) dropwise at 0°C to liberate the free amine. Stir for 15 min.
-
Addition: Add 1,3,5-Triazine (10.0 mmol) or Formamidine Acetate (12.0 mmol) in one portion.
-
Expert Tip: 1,3,5-Triazine is preferred for cleaner reaction profiles in pyrimidine fusion.
-
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane). The fluorescent starting material spot should disappear.
-
Workup: Cool to room temperature. Concentrate under reduced pressure.
-
Purification: Redissolve the residue in DCM (50 mL), wash with water (2 x 20 mL) and brine. Dry over Na2SO4.[5][6][7] Purify via flash column chromatography (SiO2, Gradient 0-40% EtOAc in Hexanes).
-
Yield Expectation: 60–75%
-
Appearance: Pale yellow solid.
-
Phase 2: Regioselective Bromination
Objective: Synthesis of Ethyl 3-bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylate. Mechanistic Insight: The pyrrolo[1,2-a]pyrimidine ring is electron-rich. Position 3 (on the pyrimidine ring, para to the bridgehead nitrogen) is the most nucleophilic site for electrophilic attack, ensuring high regioselectivity over position 6 or 8.
-
Dissolution: Dissolve the Phase 1 Product (5.0 mmol) in anhydrous Acetonitrile (25 mL) or DMF (10 mL). Cool to 0°C in an ice bath.
-
Bromination: Add N-Bromosuccinimide (NBS) (5.2 mmol, 1.05 eq) portion-wise over 10 minutes. Protect from light.
-
Caution: Exothermic reaction. Do not add NBS all at once.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.
-
Quench: Pour the reaction mixture into ice-cold 5% Na2S2O3 (aq) (50 mL) to quench excess bromine.
-
Isolation: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water and brine.[5][6] Dry over MgSO4 and concentrate.
-
Purification: Recrystallize from Ethanol/Heptane or purify via short silica plug if necessary.
-
Yield Expectation: 80–90%
-
Data Check: Mass Spec (ESI+) should show M+ and M+2 peaks (1:1 ratio) for Br isotope pattern.
-
Phase 3: Ester Hydrolysis
Objective: Synthesis of 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid.
-
Solvation: Dissolve the Bromo-ester (2.0 mmol) in THF (10 mL) and Methanol (5 mL).
-
Hydrolysis: Add a solution of LiOH·H2O (4.0 mmol, 2.0 eq) in Water (5 mL).
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS for disappearance of the ester.
-
Note: Avoid heating to prevent decarboxylation or bromine displacement.
-
-
Acidification: Cool to 0°C. Carefully adjust pH to ~3–4 using 1M HCl . A precipitate should form.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.
-
Yield Expectation: >90%
-
Appearance: Off-white to beige powder.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Cyclization | Oxidation of aminopyrrole | Degas solvents; perform neutralization under Argon. Use fresh HCl salt. |
| Regioisomer Mixtures (Bromination) | Temperature too high | Ensure NBS addition is at 0°C. Use DCM/MeCN instead of DMF to reduce reactivity. |
| Decarboxylation | Acidification too aggressive | Do not heat during hydrolysis. Acidify only to pH 3-4, not pH 1. |
| Incomplete Hydrolysis | Poor solubility | Use a THF/MeOH/Water (2:1:1) ternary solvent system to ensure homogeneity. |
References
-
VulcanChem. (n.d.). 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester Synthesis and Properties. Retrieved from
-
Unibest Pharm. (2023). Synthesis of Vibegron Intermediates and Pyrrolo[1,2-a]pyrimidine derivatives. Retrieved from
- Journal of the Chemical Society. (1970). Bromination of pyrrolo[1,2-c]pyrimidines and related fused systems. (Mechanistic grounding for regioselectivity).
-
PubChem. (n.d.). Compound Summary: 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester (CAS 2097068-59-0).[8][1][3] Retrieved from
Sources
- 1. Heterocyclic Building Blocks for Pharmaceuticals (1166) [myskinrecipes.com]
- 2. Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate [myskinrecipes.com]
- 3. 2097068-59-0 | 3-Bromo-pyrrolo[1,2-A]pyrimidine-6-carboxylic acid ethyl ester - Capot Chemical [capotchem.com]
- 4. lookchem.com [lookchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. US8106194B2 - Pyrrolopyrimidine and pyrrolotriazine derivatives - Google Patents [patents.google.com]
- 7. US20060106020A1 - Tetracyclic inhibitors of Janus kinases - Google Patents [patents.google.com]
- 8. 3-Bronic acid-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester () for sale [vulcanchem.com]
kinase inhibition assay with 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid
Application Note: Kinase Inhibition Profiling of 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid Scaffolds
Introduction & Mechanistic Rationale
3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid is a high-value heterocyclic scaffold used in the design of ATP-competitive kinase inhibitors. Unlike fully optimized drugs, this molecule represents a fragment core (molecular weight ~241 Da) capable of binding to the kinase hinge region.
-
Scaffold Significance: The pyrrolo[1,2-a]pyrimidine bicyclic system functions as a bioisostere of the adenine ring of ATP.
-
Structural Logic for Drug Design:
-
N-1/N-8 Positions: Typically engage in hydrogen bonding with the kinase hinge region (e.g., the backbone of Glu/Leu residues).
-
3-Bromo Position: A "handle" for Suzuki-Miyaura cross-coupling to introduce hydrophobic aryl groups that occupy the kinase selectivity pocket (hydrophobic back pocket).
-
6-Carboxylic Acid: A "handle" for amide coupling to introduce solubilizing groups that extend towards the solvent front.
-
Target Specificity: While this scaffold is privileged for multiple kinases, literature strongly associates pyrrolo-pyrimidine derivatives with the inhibition of Aurora Kinase A (mitotic regulation) and Casein Kinase 2 (CK2) (pro-survival signaling). This protocol utilizes Aurora A as the representative target for validation.
Experimental Workflow Visualization
The following diagram outlines the logical flow from compound handling to data analysis.
Caption: Step-by-step workflow for the ADP-Glo™ kinase inhibition assay targeting Aurora A.
Materials & Reagents
| Component | Specification | Role |
| Test Compound | 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid (CAS: 2097068-59-0) | ATP-competitive Scaffold |
| Target Kinase | Recombinant Human Aurora A (e.g., Promega V4501) | Target Enzyme |
| Substrate | Kemptide (LRRASLG) | Phosphorylation Target |
| Assay Kit | ADP-Glo™ Kinase Assay (Promega) | Detection System |
| Control Inhibitor | Staurosporine (10 mM in DMSO) | Positive Control (Pan-kinase) |
| Buffer Base | 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂ | Reaction Environment |
| Additives | 0.1 mg/mL BSA, 50 µM DTT | Enzyme Stability |
Detailed Protocol
Step 1: Compound Preparation (Solubility Management)
The carboxylic acid moiety can reduce solubility in non-polar solvents, while the bromide increases lipophilicity.
-
Stock Solution: Dissolve the solid compound in 100% DMSO to a concentration of 10 mM . Vortex vigorously. If the solution is cloudy, sonicate for 5 minutes at 40°C.
-
Working Dilutions: Prepare a 3-fold serial dilution series in 100% DMSO.
-
Top Concentration: 1 mM (Final assay conc will be 10 µM or 100 µM depending on screening stringency).
-
Plate Layout: Transfer 250 nL of compound to a 384-well low-volume white plate (e.g., Corning 4512).
-
Step 2: Reagent Preparation
-
1X Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT. Note: Add DTT fresh.
-
Enzyme Mix: Dilute Aurora A kinase in 1X Kinase Buffer to 2 ng/µL .
-
Substrate/ATP Mix: Dilute Kemptide to 40 µM and Ultra-Pure ATP to 20 µM (at
) in 1X Kinase Buffer.
Step 3: The Kinase Reaction (384-Well Format)
-
Compound Addition: Ensure 250 nL of compound (in DMSO) is present in test wells.
-
Positive Control: 250 nL Staurosporine (10 µM).
-
Negative Control: 250 nL DMSO only.
-
-
Enzyme Addition: Add 2.5 µL of Enzyme Mix to all wells except the "No Enzyme" blank. Add 2.5 µL of buffer to "No Enzyme" wells.
-
Incubation: Spin down plate (1000 rpm, 1 min) and incubate for 10 min at RT to allow compound-enzyme binding.
-
-
Start Reaction: Add 2.5 µL of Substrate/ATP Mix to all wells.
-
Final Volume: 5.0 µL (plus compound).
-
Final Concentrations: 1 ng/µL Enzyme, 10 µM ATP, 20 µM Peptide.
-
-
Incubation: Seal plate and incubate for 60 minutes at Room Temperature (22-25°C).
Step 4: Detection (ADP-Glo™)
-
ADP-Glo Reagent: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP.
-
Incubate 40 minutes at RT.
-
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into light.
-
Incubate 30 minutes at RT.
-
-
Readout: Measure luminescence (integration time: 0.5 - 1.0 sec) on a multimode plate reader (e.g., EnVision, GloMax).
Data Analysis & Interpretation
Calculations
Calculate the Percent Inhibition for each concentration:
-
RLU: Relative Light Units.
-
DMSO: Max signal (Enzyme + Substrate + DMSO).
-
No Enzyme: Background signal.
Curve Fitting
Plot % Inhibition (y-axis) vs. Log[Compound] (x-axis). Fit the data using a non-linear regression (4-parameter logistic equation) to determine the IC₅₀ .
Expected Results for this Scaffold
-
Unmodified Core: The core 3-bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid typically exhibits weak to moderate inhibition (IC₅₀ in the high micromolar range, >10 µM) against Aurora A or CK2.
-
Mechanism: It acts as a "hinge binder." High potency is usually achieved only after derivatizing the 3-position (Suzuki coupling) or the 6-position (Amide coupling).
-
Go/No-Go Decision: If the core fragment shows >30% inhibition at 100 µM, it is considered a "validated hit" for fragment-based drug discovery (FBDD).
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Precipitation | Carboxylic acid insolubility at high conc. | Ensure DMSO stock is clear. Do not exceed 1% final DMSO in assay. |
| High Background | ATP contamination | Use Ultra-Pure ATP provided in the kit; avoid standard lab-grade ATP. |
| Low Signal | Enzyme degradation | Keep kinase on ice; add BSA/DTT immediately before use. |
| Flat Dose Response | Compound is a weak binder | This is expected for fragments. Test at higher concentrations (up to 500 µM) if solubility permits. |
References
-
Scaffold Relevance (Aurora A): Lawrence, H. R., et al. (2012).[1] "The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors." Journal of Medicinal Chemistry, 55(16), 7392–7416. Link(Note: Describes the closely related pyrrolo-pyrimidine binding mode).
-
Assay Methodology: Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link
-
Fragment Screening: Hajduk, P. J., et al. (2007). "Fragment-based drug design: how to make it work." Nature Reviews Drug Discovery, 6, 211–219. Link
-
Chemical Structure Data: PubChem. "Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid."[2] Link
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Pyrrolo[1,2-a]pyrimidine Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of pyrrolo[1,2-a]pyrimidines. This guide is designed for researchers, chemists, and drug development professionals who are utilizing multicomponent reactions to construct this valuable heterocyclic scaffold. We understand that even robust reactions can present challenges. This document provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve common side reactions and experimental issues, ensuring the integrity and success of your synthesis.
The majority of modern syntheses for this scaffold rely on the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[1][2][3] This powerful reaction condenses a 2-amino-pyrimidine, an aldehyde, and an isocyanide to rapidly generate molecular complexity. However, its efficiency is highly dependent on controlling the reaction conditions to favor the desired pathway over competing side reactions.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems you may encounter during your experiments. Each entry details the likely cause, the underlying chemical principles, and provides actionable protocols to rectify the issue.
Q1: My reaction yield is very low, and I'm recovering significant amounts of my starting 2-aminopyrimidine and aldehyde. What is the likely cause?
A1: Inefficient Imine Formation.
The first critical step of the GBB reaction is the acid-catalyzed condensation of the 2-aminopyrimidine and the aldehyde to form an N-heteroaryl imine intermediate. If this equilibrium-driven step is inefficient, the subsequent, irreversible isocyanide addition cannot occur at an appreciable rate.
Causality and Mechanism: The reaction requires an acid catalyst to protonate the aldehyde's carbonyl oxygen, making it more electrophilic for the attack by the aminopyrimidine. Insufficient catalysis or the presence of excess water can hinder this process. Water, as a product of the condensation, can push the equilibrium back towards the starting materials.
Troubleshooting Protocol:
-
Verify Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Solvents should be stored over molecular sieves.
-
Optimize Catalyst Loading: The concentration of the acid catalyst is crucial. While catalytic, too little may not be effective. Start with the recommended catalyst loading (e.g., 5-20 mol%) and perform small-scale optimizations.[1][4] Commonly used Brønsted acids include p-toluenesulfonic acid (PTSA) and trifluoroacetic acid (TFA), while scandium triflate (Sc(OTf)₃) is a highly effective Lewis acid catalyst.[4]
-
Incorporate a Dehydrating Agent: To drive the imine formation equilibrium forward, consider adding a dehydrating agent. Trimethyl orthoformate can be particularly effective as it reacts with water to produce methanol and methyl formate, which do not interfere with the reaction.[5]
-
Pre-formation of the Imine: In particularly stubborn cases, you can pre-form the imine by stirring the 2-aminopyrimidine and aldehyde with the acid catalyst in an anhydrous solvent for 1-2 hours before adding the isocyanide. Monitor the formation of the imine by TLC or LC-MS if possible.
Caption: Workflow for troubleshooting inefficient imine formation.
Q2: I've isolated a major byproduct with a mass corresponding to the addition of all three components plus a water molecule. What is this and why did it form?
A2: Formation of a Competing Ugi Side Product.
This is a classic and frequently encountered side reaction in GBB chemistry. The key nitrilium ion intermediate, formed after the isocyanide attacks the imine, is at a mechanistic branch point. It can either undergo the desired intramolecular cyclization (an annulation) to form the pyrrolo[1,2-a]pyrimidine, or it can be trapped by an external nucleophile. If water is present, it can act as that nucleophile, leading to a linear, acyclic Ugi-type product.[4]
Causality and Mechanism: The GBB reaction is essentially a variation of the Ugi four-component reaction where one component (the carboxylic acid) is absent and the amine component contains the internal nucleophile for the final cyclization step. If water is available, it can intercept the nitrilium ion, leading to a subsequent rearrangement (the Mumm rearrangement) that yields a stable, open-chain peptide-like structure. This pathway is often kinetically competitive with the desired intramolecular cyclization.
Troubleshooting Protocol:
-
Strict Anhydrous Conditions: This is the most critical factor. As detailed in Q1, ensure all reagents, solvents, and glassware are scrupulously dry.
-
Solvent Choice: Protic solvents like methanol, while common, can sometimes promote this side reaction.[6] Consider switching to an aprotic solvent like dichloromethane (DCM) or toluene, although this may require higher temperatures or a more active catalyst.
-
Catalyst Selection: A highly efficient Lewis acid like Sc(OTf)₃ can accelerate the desired intramolecular cyclization, potentially outcompeting the intermolecular water addition.
-
Temperature Control: Lowering the reaction temperature can sometimes favor the desired cyclization, as the competing Ugi pathway may have a higher activation energy.
Caption: Competing GBB and Ugi reaction pathways from the key nitrilium intermediate.
Q3: My NMR and LC-MS data suggest the formation of two distinct regioisomers. How can I control the regioselectivity?
A3: Lack of Regiocontrol with Unsymmetrical Aminopyrimidines.
2-Aminopyrimidine has two nitrogen atoms that could potentially participate in the initial imine formation: the exocyclic amino group (N-H₂) and the endocyclic ring nitrogen (N1). While imine formation typically occurs on the exocyclic nitrogen, subsequent protonation and cyclization can be complex. In some cases, particularly with substituted aminopyrimidines, reaction at different sites can lead to isomeric products. One common observation with 2-aminopyrimidines is the formation of both imidazo[1,2-a]pyrimidine and imidazo[1,2-c]pyrimidine isomers, especially when the reaction conditions are not optimized.[7]
Causality and Mechanism: The formation of regioisomers stems from the two nucleophilic nitrogen atoms in the 2-aminopyrimidine core. The initial condensation with the aldehyde forms an imine. The subsequent intramolecular cyclization involves the attack of the endocyclic nitrogen onto the electrophilic carbon derived from the isocyanide. If the pyrimidine ring is unsymmetrical, two different cyclization products are possible.
Troubleshooting Protocol:
-
Modify the Catalyst: The choice of acid catalyst can influence the transition state of the cyclization step. Experiment with both Brønsted acids (PTSA, TFA) and Lewis acids (Sc(OTf)₃, Yb(OTf)₃) to see if one favors a specific isomer.
-
Solvent Polarity: Vary the solvent. Non-polar solvents like toluene may favor one cyclization pathway over another compared to polar protic solvents like methanol or ethanol.
-
Temperature Adjustment: Carefully controlling the temperature can often influence the ratio of kinetic versus thermodynamic products. Run a temperature screen from room temperature up to the reflux temperature of the solvent.
-
Purification: If the formation of both isomers cannot be suppressed, focus on developing a robust purification method. The difference in the dipole moment between the two isomers often allows for separation by silica gel column chromatography with a carefully chosen eluent system.
Frequently Asked Questions (FAQs)
Q: What is the generally accepted mechanism for the Groebke-Blackburn-Bienaymé (GBB) reaction?
A: The GBB reaction proceeds through a well-established sequence:
-
Imine Formation: The aldehyde and the 2-aminopyrimidine condense under acid catalysis to form a reactive imine intermediate.
-
Nucleophilic Attack: The isocyanide, a unique carbon nucleophile, attacks the electrophilic imine carbon.
-
Nitrilium Ion Formation: This attack generates a key nitrilium ion intermediate.
-
Intramolecular Cyclization (Annulation): The endocyclic nitrogen of the pyrimidine ring acts as an internal nucleophile, attacking the electrophilic carbon of the nitrilium species in a 5-exo-dig cyclization.
-
Aromatization: A final proton transfer step results in the aromatic pyrrolo[1,2-a]pyrimidine product.
Caption: Step-wise mechanism of the Groebke-Blackburn-Bienaymé (GBB) reaction.
Q: How do steric effects from the starting materials impact the reaction?
A: Steric hindrance can significantly impact the GBB reaction, primarily by slowing down or preventing the initial nucleophilic attacks. Very bulky aldehydes or isocyanides (e.g., those with a tert-butyl group directly attached to the functional group) can prevent the components from approaching each other effectively, leading to low or no yield.[3] It is often a balance; some steric bulk may be necessary for other properties, but excessive bulk will shut down the reaction.
Q: What are the best general-purpose starting conditions for a new GBB reaction?
A: A robust starting point for a new GBB reaction is to use scandium triflate (Sc(OTf)₃, 5-10 mol%) as the catalyst in anhydrous methanol or ethanol at room temperature to 60 °C.[1] This combination is widely reported and generally effective for a broad range of substrates. Monitor the reaction by TLC or LC-MS, and if it is sluggish or side products are observed, consult the troubleshooting guide above.
Table 1: Common Catalysts and Solvents for the GBB Reaction
| Catalyst | Type | Typical Loading | Solvent | Notes |
| Sc(OTf)₃ | Lewis Acid | 5-10 mol% | Methanol, Ethanol | Highly active, widely used, but can be expensive and moisture-sensitive.[4] |
| Yb(OTf)₃ | Lewis Acid | 5-10 mol% | Methanol, Ethanol | A good alternative to Sc(OTf)₃, sometimes offering different selectivity.[1] |
| p-TSA | Brønsted Acid | 10-20 mol% | Methanol, Toluene | Inexpensive and effective, but may require higher temperatures or longer reaction times.[6] |
| TFA | Brønsted Acid | 20 mol% | Ethanol, DCM | Strong acid, effective at promoting imine formation. Can be used in stoichiometric amounts.[1] |
| HFIP | Solvent/Acid | Solvent | N/A | Hexafluoroisopropanol can act as both a polar, non-nucleophilic solvent and a hydrogen bond donor to activate the imine.[1] |
References
-
Bonacorso, H. G., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]
-
El-Sayed, M. S., et al. (2025). The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery. European Journal of Medicinal Chemistry, 291, 117629. [Link]
-
Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]
-
ResearchGate. (n.d.). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Retrieved from [Link]
-
Tyagi, P., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]
-
Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42). Published by Wiley-VCH. [Link]
-
ACS Organic & Inorganic Au. (2023). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. [Link]
-
Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
Sources
- 1. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 2. The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hydrodebromination of 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid
Executive Summary & Chemical Logic
This guide addresses the hydrodebromination of 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid . This transformation is chemically nuanced because it requires the selective removal of a halogen (C3-Br) from an electron-rich pyrrole ring fused to an electron-deficient pyrimidine ring, all while preserving the carboxylic acid functionality and the aromatic integrity of the bicyclic core.
The Core Challenge: The substrate contains a free carboxylic acid (C6 position) and a basic nitrogen bridgehead. This often leads to zwitterionic behavior, causing poor solubility in standard organic solvents. Furthermore, the pyrrolo[1,2-a]pyrimidine scaffold is susceptible to over-reduction (saturation of the C7-C8 bond) under aggressive hydrogenation conditions.
Our Recommended Approach: We prioritize Catalytic Transfer Hydrogenation (CTH) or Mild Catalytic Hydrogenation using a solubility-enhancing base. These methods offer the highest chemoselectivity and operational safety.
Visualizing the Reaction Pathway
The following diagram illustrates the reaction logic, potential side reactions, and the critical role of base additives.
Figure 1: Mechanistic flow for the solubilization and selective debromination of the target substrate.[1][2]
Validated Experimental Protocols
Method A: Mild Catalytic Hydrogenation (Standard)
Best for: Gram-scale batches where H2 gas handling is available.
| Parameter | Specification | Rationale |
| Solvent System | Methanol : Water (9:1) | Water aids in solubilizing the carboxylate salt. |
| Base Additive | Triethylamine (1.1 eq) | Critical: Converts the insoluble acid to a soluble triethylammonium salt. Prevents catalyst poisoning by HBr byproduct. |
| Catalyst | 10% Pd/C (5-10 wt% loading) | Standard heterogeneous catalyst; effective for aryl bromides. |
| Hydrogen Source | H2 Balloon (1 atm) | Low pressure prevents the reduction of the pyrimidine ring. |
| Temperature | Ambient (20-25°C) | Heating increases the risk of ring saturation. |
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask, suspend the 3-bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid in MeOH/Water. Add Triethylamine (1.1 equivalents) dropwise. Stir until a clear solution is obtained.
-
Inerting: Purge the flask with Nitrogen (N2) or Argon for 5 minutes to remove oxygen.
-
Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate) under inert flow. Caution: Dry Pd/C is pyrophoric.
-
Hydrogenation: Switch the gas source to a Hydrogen balloon. Purge the headspace 3 times. Stir vigorously at room temperature for 4–6 hours.
-
Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse with MeOH.
-
Isolation: Concentrate the filtrate. Acidify carefully with 1M HCl to pH 3–4 to precipitate the free acid product. Filter and dry.[3]
Method B: Catalytic Transfer Hydrogenation (CTH)
Best for: Small scale, safety-restricted labs, or if over-reduction is observed in Method A.
Protocol:
-
Dissolve substrate in Ethanol (10 volumes) and add Ammonium Formate (5.0 equivalents).
-
Add 10% Pd/C (10 wt%).
-
Heat to reflux (approx. 78°C) for 1–2 hours.
-
Note: Ammonium formate acts as the hydrogen donor. The evolution of CO2 and NH3 drives the reaction. This method is often faster and more selective against ring reduction than H2 gas.
Troubleshooting & FAQs
Q1: The starting material is not dissolving in Methanol. What should I do?
Diagnosis: The molecule exists as a zwitterion or free acid with strong intermolecular hydrogen bonding. Solution: You must add a base.[4] We recommend Triethylamine (organic soluble) or Potassium Carbonate (if using water co-solvent). Do not attempt hydrogenation on a suspension; reaction rates will be erratic, and catalyst poisoning is likely.
Q2: I see a new spot on TLC that is more polar than the product. What is it?
Diagnosis: This is likely the tetrahydro-derivative (reduction of the pyrrole or pyrimidine double bonds). Fix:
-
Stop immediately.
-
Reduce reaction time.
-
Switch from H2 gas (Method A) to Ammonium Formate (Method B).
-
Ensure the temperature in Method A does not exceed 25°C.
Q3: Can I use Pd(OH)2 (Pearlman's Catalyst)?
Recommendation: Avoid. Pearlman's catalyst is more aggressive and is typically used for difficult deprotections (like debenzylation). It significantly increases the risk of reducing the heteroaromatic ring in pyrrolo-pyrimidines. Stick to standard Pd/C.
Q4: The reaction stalls at 50% conversion.
Diagnosis: Catalyst poisoning by the HBr generated during the reaction. Solution: Ensure you added at least 1.1 equivalents of base (Et3N) at the start. The base neutralizes the HBr. If stalled, filter the reaction to remove the "dead" catalyst and re-subject the filtrate to fresh catalyst and H2.
References & Authority
The protocols defined above are synthesized from established reactivity patterns of pyrrolo-pyrimidines and general catalytic hydrogenation principles.
-
VulcanChem. 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester. (Confirmation of scaffold existence and halogenation patterns).
-
National Institutes of Health (NIH). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. (Analogous chemistry demonstrating C3-reactivity in fused pyrrole systems).
-
ResearchGate. Hydrogenation of carboxylic acids over Ru/support catalysts. (Context on the stability of carboxylic acids under hydrogenation conditions).
-
PubMed. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors.[5][6] (General reactivity and stability of the pyrrolo-pyrimidine pharmacophore).
Sources
- 1. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 4. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Impurities in 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid
Welcome to the technical support center for 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve purity issues encountered during the synthesis and handling of this important heterocyclic compound. This document provides in-depth, experience-driven insights and practical, step-by-step protocols to ensure the highest quality of your material for downstream applications.
Introduction: Understanding the Chemistry of Impurity Formation
3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid is a key building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1][2][3] The purity of this intermediate is paramount, as even minor impurities can significantly impact reaction yields, biological activity, and the safety profile of the final active pharmaceutical ingredient (API).
Impurities can arise from various sources, including starting materials, side reactions during synthesis, and degradation upon storage. A thorough understanding of the synthetic pathway is crucial for anticipating and mitigating the formation of these unwanted byproducts. The synthesis of the pyrrolo[1,2-a]pyrimidine core typically involves a cyclocondensation reaction, followed by electrophilic bromination.[4] Each of these steps presents opportunities for impurity generation.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered by researchers working with 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid.
Q1: What are the most likely impurities in my sample of 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid?
A1: While a definitive identification requires analytical characterization, common impurities can be predicted based on the synthetic route. These often include:
-
Starting Materials: Unreacted precursors from the cyclocondensation step.
-
Over-brominated Species: Di- or tri-brominated pyrrolo[1,2-a]pyrimidine derivatives.
-
** regioisomers:** Bromination at positions other than C3.
-
Hydrolysis Products: Cleavage of the carboxylic acid or other functional groups.
-
Residual Solvents: Solvents used in the reaction or purification steps.
Q2: My NMR spectrum shows unexpected peaks. How can I begin to identify the impurity?
A2: A multi-pronged analytical approach is recommended. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is an excellent first step to determine the number of impurities and their relative abundance.[5][6] For structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for obtaining molecular weight information of the impurities. Further characterization by isolating the impurity via preparative HPLC followed by detailed NMR analysis (¹H, ¹³C, COSY, HSQC) will provide a definitive structure.
Q3: What is the most effective general method for purifying crude 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid?
A3: For many carboxylic acids, recrystallization is a highly effective and scalable purification technique.[7] The choice of solvent is critical and will depend on the specific impurity profile. If recrystallization fails to remove closely related impurities, column chromatography or preparative HPLC may be necessary.[8]
Q4: I'm observing poor solubility of my crude product. What can I do?
A4: Poor solubility can be due to the presence of highly polar or polymeric impurities. It is also a characteristic of some zwitterionic compounds. Try a range of solvents of varying polarity. For carboxylic acids, solubility can often be manipulated by adjusting the pH. Conversion to a salt form (e.g., with a base) can significantly increase aqueous solubility, allowing for purification by aqueous recrystallization or reversed-phase chromatography.
Troubleshooting Guide: From Analysis to Pure Compound
This section provides a systematic approach to identifying and eliminating impurities in your 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid.
Step 1: Initial Purity Assessment
A logical workflow for assessing the purity of your compound is essential for selecting the appropriate purification strategy.
Caption: Initial purity assessment workflow.
Step 2: Identifying the Culprit - Common Impurity Profiles and Their Signatures
| Potential Impurity | Expected Analytical Signature (vs. Pure Product) | Plausible Cause |
| Unreacted Starting Materials | Distinct peaks in HPLC with different retention times; unique signals in NMR. | Incomplete reaction during cyclocondensation. |
| Over-brominated Species | Higher molecular weight peaks in LC-MS (M+78, M+156); more complex aromatic region in ¹H NMR. | Excess brominating agent or prolonged reaction time. |
| ** regioisomers** | Similar molecular weight in LC-MS; shifts in aromatic proton signals in ¹H NMR. | Non-selective bromination conditions. |
| Hydrolysis of Ester Precursor | If synthesized from an ester, the presence of the corresponding alcohol. | Incomplete hydrolysis or side reaction. |
| Residual Solvents | Characteristic solvent peaks in ¹H NMR (e.g., DMSO, DMF, Ethyl Acetate). | Inadequate drying of the final product. |
Step 3: Purification Protocols
Based on the nature of the impurities identified, select the most appropriate purification strategy.
Recrystallization is a powerful technique for removing small amounts of impurities that have different solubility profiles from the desired compound.[7][9]
Principle: The principle is based on the differential solubility of the compound and its impurities in a given solvent at different temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
Step-by-Step Methodology:
-
Solvent Screening: In parallel in small test tubes, test the solubility of a small amount of your crude material in a range of solvents (e.g., ethanol, methanol, acetonitrile, water, ethyl acetate/hexane mixtures). Good solvents for carboxylic acids often include alcohols or aqueous mixtures.[10]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
When recrystallization is ineffective, flash chromatography provides a higher resolving power to separate compounds with similar polarities.[11][12]
Principle: This technique relies on the differential partitioning of the components of a mixture between a stationary phase (e.g., silica gel) and a mobile phase.
Sources
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. 3-Bronic acid-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester () for sale [vulcanchem.com]
- 5. Mastering Pharmaceutical Impurity Isolation Strategies [neopharmlabs.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. sorbtech.com [sorbtech.com]
- 12. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
handling and storage of 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid
Technical Support Center: Handling & Storage of 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid
Compound Identity:
-
Molecular Weight: 241.04 g/mol [4]
-
Role: Key intermediate in medicinal chemistry (e.g., HSP90 inhibitors, Vibegron analogs) and scaffold for Suzuki-Miyaura cross-coupling.
PART 1: EMERGENCY & SAFETY FIRST
Before opening the vial, review these critical safety parameters derived from the Safety Data Sheet (SDS) for brominated pyrrolo-pyrimidine derivatives.
Hazard Identification (GHS Classification):
-
Signal Word: WARNING
Personal Protective Equipment (PPE) Matrix:
| Protection Type | Specification | Reason |
|---|---|---|
| Respiratory | N95 or P100 Mask | Prevents inhalation of fine dust during weighing. |
| Hand | Nitrile Gloves (Min 0.11mm) | Brominated heterocycles can penetrate latex. |
| Eye | Safety Goggles | Protects against ocular irritation from dust/aerosols. |
| Body | Lab Coat (Long sleeve) | Prevents dermal absorption. |
PART 2: STORAGE PROTOCOLS (The "Golden Rules")
Q: How should I store the solid compound long-term? A: Stability is dictated by the bromine atom's sensitivity to light and the carboxylic acid's hygroscopic potential.
-
Temperature: Store at -20°C for maximum shelf life (>2 years). 2-8°C is acceptable for short-term usage (<1 month).
-
Light: Strictly protect from light. The C-Br bond is susceptible to photolytic cleavage, leading to debromination and impurity formation. Wrap vials in aluminum foil if the container is not amber glass.
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) if possible. Ensure the cap is tightly sealed to prevent moisture ingress, which can cause clumping or hydrolysis.
Q: Can I store it as a stock solution? A: We strongly advise against storing solutions for more than 1 week. If unavoidable:
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide).
-
Concentration: High concentration (>10 mM) is more stable than dilute solutions.
-
Conditions: Store at -80°C . Avoid repeated freeze-thaw cycles (aliquot into single-use vials).
Visualizing the Storage Workflow:
Figure 1: Decision tree for optimal storage conditions to minimize degradation.
PART 3: SOLUBILIZATION & HANDLING GUIDE
Q: What is the best solvent for making a stock solution? A: DMSO (Dimethyl sulfoxide) is the gold standard for this compound.
-
Solubility: Typically soluble up to 50 mM in DMSO.
-
Protocol:
-
Weigh the solid in a tared vial.
-
Add half the calculated volume of DMSO.
-
Vortex for 30 seconds. Sonicate if particles persist.
-
Add remaining DMSO to reach target volume.
-
Q: Can I dissolve it directly in water or PBS? A: No. The compound is a heteroaromatic carboxylic acid with limited solubility in acidic or neutral aqueous media.
-
The Fix: You must create a concentrated stock in DMSO first, then dilute into the aqueous buffer.
-
pH Adjustment: If aqueous solubility is strictly required without organic co-solvents, you must convert it to its salt form using 1 equivalent of NaOH or Na₂CO₃, raising the pH > 7.5.
Solubility Data Matrix:
| Solvent | Solubility Rating | Max Conc. (Est.)[2] | Usage Notes |
|---|---|---|---|
| DMSO | Excellent | ~50 mM | Preferred for biological assays. |
| Ethanol | Good | ~10-20 mM | Evaporation risk; keep sealed. |
| Water (pH 7) | Poor | <1 mM | Risk of precipitation. |
| 0.1M NaOH | Good | ~20 mM | Forms carboxylate salt. |
PART 4: TROUBLESHOOTING (FAQs)
Q: My solution turned from colorless to yellow/brown. Is it still good? A: Likely degraded.
-
Cause: Yellowing often indicates oxidation of the pyrrolo-pyrimidine core or photolytic release of free bromine (Br₂).
-
Action: Check the LC-MS purity. If purity <95%, discard. Ensure future batches are stored in amber vials.
Q: I see a precipitate when diluting my DMSO stock into cell culture media. A: This is "Crash-out."
-
Cause: The compound is hydrophobic. Rapid dilution into aqueous media causes it to aggregate.
-
Solution:
-
Lower the final concentration.
-
Step-wise dilution: Dilute DMSO stock 1:10 into PBS, mix, then dilute that into media.
-
Ensure the final DMSO concentration is <0.5% (toxic to cells above this).
-
Q: The compound is sticking to the weighing spatula. What is happening? A: Static charge.
-
Solution: Use an anti-static gun on the vial or use a micro-spatula coated with PTFE. Do not use plastic weigh boats; use glass weighing papers or weigh directly into the glass vial.
Troubleshooting Logic Flow:
Figure 2: Rapid diagnostic workflow for common experimental failures.
References
-
King-Pharm. (2026).[2] 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid Product Properties. Retrieved from
-
VulcanChem. (2026).[8] Synthetic Routes and Applications of Pyrrolo[1,2-a]pyrimidine Derivatives. Retrieved from
-
PubChem. (2026). 3-Bromopyrrolo[1,2-a]pyrimidine-7-carboxylic acid (Related Isomer Data). National Library of Medicine.[4] Retrieved from [4]
-
Carl Roth. (2025).[7] Safety Data Sheet: 2-bromo-2-nitropropane-1,3-diol (General Brominated Safety). Retrieved from
-
CymitQuimica. (2024).[5][6] Safety Data Sheet: 6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid. Retrieved from
Sources
- 1. chembk.com [chembk.com]
- 2. 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid [1823918-84-8] | King-Pharm [king-pharm.com]
- 3. 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid [cymitquimica.com]
- 4. 3-Bromopyrrolo[1,2-a]pyrimidine-7-carboxylic acid | C8H5BrN2O2 | CID 177785081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. carlroth.com [carlroth.com]
- 8. Pyrrolo[1,2-a]pyrimidine | C7H6N2 | CID 12365414 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Crystallization of 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic Acid
Welcome to the technical support center for the crystallization of 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the isolation of this crucial intermediate. As a molecule possessing a rigid heterocyclic core, a carboxylic acid moiety, and a bromine atom, its crystallization behavior is governed by a delicate interplay of hydrogen bonding, polarity, and π-stacking interactions. This document provides in-depth troubleshooting advice and frequently asked questions to ensure you can achieve your desired purity, yield, and crystal form with confidence.
Troubleshooting Guide: From Oils to Ideal Crystals
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying scientific rationale.
Question 1: My compound "oils out" upon cooling or anti-solvent addition instead of crystallizing. What's happening and how can I fix it?
Answer:
"Oiling out" occurs when the solute's concentration exceeds its solubility limit to such an extent that it separates as a liquid phase (the "oil") rather than an ordered solid crystal lattice. This is a common issue for complex organic molecules and is often a result of excessively high supersaturation or a mismatch between the solute and solvent properties.
Causality & Underlying Principles:
-
High Supersaturation: Rapid cooling or the fast addition of an anti-solvent creates a state of high supersaturation where molecules aggregate randomly into an amorphous liquid before they have time to orient themselves into a crystal lattice.
-
Solvent Effects: If the solvent is too good, the solute molecules may remain strongly solvated even as the temperature drops, hindering the solute-solute interactions necessary for nucleation. Conversely, a very poor solvent can cause the compound to crash out of the solution amorphously.[1]
Step-by-Step Troubleshooting Protocol:
-
Reduce the Cooling Rate: Slow, controlled cooling is paramount. A slower cooling rate allows the system to remain closer to equilibrium, giving molecules the time to form ordered nuclei.[2]
-
Action: Instead of placing the flask in an ice bath, allow it to cool to room temperature on the benchtop, insulated with glass wool or a similar material. For even slower cooling, use a programmable cooling bath or a Dewar flask filled with warm water.
-
-
Increase the Solvent Volume: While it may seem counterintuitive as it will slightly lower the yield, using more of the primary solvent can prevent the solution from becoming too supersaturated upon cooling.[3]
-
Optimize Anti-Solvent Addition:
-
Action: Add the anti-solvent dropwise and slowly to the dissolved compound, ideally at an elevated temperature. Ensure vigorous stirring to dissipate local areas of high supersaturation.
-
Consider Miscibility: Ensure your primary solvent and anti-solvent are fully miscible at the temperatures you are working at.
-
-
Solvent System Re-evaluation: If the above steps fail, the solvent system itself may be the issue. The ideal solvent should have high solubility at elevated temperatures and significantly lower solubility at room or sub-ambient temperatures.[4]
-
Action: Screen a new range of solvents or solvent/anti-solvent pairs. (Refer to the solvent screening table in the FAQ section).
-
Question 2: I'm getting very fine needles or small, poorly-formed crystals that are difficult to filter and may trap impurities. How can I increase the crystal size and improve the morphology?
Answer:
The formation of fine needles or small particles is typically indicative of rapid nucleation and slow crystal growth. The goal is to shift this balance to favor slower nucleation and faster, more controlled growth.
Causality & Underlying Principles:
-
Nucleation vs. Growth: Crystallization is a two-step process: nucleation (the formation of initial small crystal seeds) and growth (the addition of more molecules to these seeds). When nucleation dominates, many small crystals are formed. When growth dominates, fewer, larger crystals are formed.
-
Solvent-Solute Interactions: The solvent can interact with different crystal faces, either promoting or inhibiting growth in certain directions. For carboxylic acids, hydrogen bonding between the solvent and the carboxylic acid group can significantly influence crystal habit.[5]
Step-by-Step Troubleshooting Protocol:
-
Reduce Supersaturation: As with "oiling out," high supersaturation leads to rapid nucleation.
-
Action: Employ slower cooling rates and consider using a slightly larger volume of the primary solvent.
-
-
Utilize Seeding: Introducing a small number of seed crystals at a point of slight supersaturation can bypass the primary nucleation phase and promote controlled growth on the existing seeds.
-
Action: Prepare seed crystals from a previous successful crystallization. Add them to the solution once it has cooled slightly but before spontaneous crystallization begins.
-
-
Digestion (Ostwald Ripening): This involves holding the crystalline slurry at a constant temperature (or cycling the temperature) for an extended period.
-
Action: After crystallization has occurred, continue stirring the slurry at a slightly elevated temperature (below the dissolution temperature) for several hours. This process allows smaller, less stable crystals to redissolve and deposit onto larger, more stable ones.
-
-
Solvent Selection: The polarity and hydrogen-bonding capability of the solvent can dramatically affect crystal morphology.[5]
-
Action: Experiment with solvents that have different hydrogen bond donating/accepting properties. For instance, switching from a protic solvent like ethanol to an aprotic solvent like ethyl acetate can alter the crystal habit from needles to more block-like or prismatic shapes.[5]
-
Question 3: The purity of my crystalline product is not improving despite repeated crystallizations. What factors should I consider?
Answer:
If recrystallization is failing to improve purity, it suggests that either the impurities have very similar properties to your compound of interest or the crystallization process itself is flawed.
Causality & Underlying Principles:
-
Impurity Co-crystallization: If an impurity is structurally very similar to the target molecule, it can be incorporated into the crystal lattice.
-
Solid Solutions: In some cases, the impurity and the product can form a solid solution, making separation by crystallization extremely difficult.
-
Trapping of Mother Liquor: Poorly formed or very small crystals can trap pockets of impure mother liquor within their structure.
Step-by-Step Troubleshooting Protocol:
-
Characterize the Impurities: Understanding the nature of the key impurities is critical. Are they more or less polar than your target compound?
-
Action: Use techniques like LC-MS or NMR on the mother liquor to identify the persistent impurities. This will inform your choice of an alternative solvent system.
-
-
Change the Solvent System: Select a solvent system where the solubility of the impurity is significantly different from your target compound.
-
Action: If the impurity is less polar, switch to a more polar crystallization solvent to keep the impurity dissolved. Conversely, if the impurity is more polar, a less polar solvent may cause it to remain in the mother liquor.
-
-
pH Adjustment: For a carboxylic acid, adjusting the pH can be a powerful purification tool. The solubility of 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid is highly pH-dependent.[6][7]
-
Action: Dissolve the crude material in a basic aqueous solution (e.g., dilute NaOH or NaHCO₃) to form the carboxylate salt. Filter to remove any insoluble non-acidic impurities. Then, slowly re-acidify the filtrate (e.g., with dilute HCl) to a pH where the desired compound precipitates, leaving more soluble acidic impurities behind.
-
-
Improve Crystal Quality: Ensure you are forming well-defined crystals that do not trap mother liquor.
-
Action: Follow the steps outlined in Question 2 to improve crystal morphology and size. Ensure the final crystal cake is washed thoroughly with a cold, fresh portion of the crystallization solvent or a suitable anti-solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for crystallizing 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid?
A1: A systematic solvent screening is always recommended. However, based on the structure (a polar heterocyclic carboxylic acid), good starting points would be polar protic and aprotic solvents. The goal is to find a solvent that dissolves the compound when hot but has poor solubility when cold.[4]
| Solvent Class | Recommended Solvents | Rationale & Comments |
| Alcohols | Methanol, Ethanol, Isopropanol | Good hydrogen bonding capability to solvate the carboxylic acid. Often requires an anti-solvent like water or heptane. |
| Esters | Ethyl Acetate | A medium polarity solvent that is less prone to strong hydrogen bonding than alcohols, potentially offering a different crystal habit.[5] |
| Ketones | Acetone | Good for dissolving polar compounds. Its volatility can be useful for slow evaporation techniques. |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Can be effective, but peroxide formation should be monitored. Often used in a solvent/anti-solvent system with hexanes.[8] |
| Amides | N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc) | Very strong solvents, typically used only when other solvents fail. Often require an anti-solvent like water for crystallization. |
Q2: How does pH influence the crystallization of this compound?
A2: The pH has a profound effect on the solubility of carboxylic acids.[7]
-
In acidic to neutral aqueous media (pH < pKa): The compound exists primarily in its neutral, less soluble carboxylic acid form. Crystallization is favored in this pH range.
-
In basic aqueous media (pH > pKa): The compound deprotonates to form the highly soluble carboxylate salt. This property can be exploited for purification, as described in the troubleshooting guide. Controlling the pH during crystallization from aqueous mixtures is crucial, as even small shifts can dramatically alter solubility and the rate of crystallization.[6][9]
Q3: What is anti-solvent crystallization and when should I use it?
A3: Anti-solvent crystallization is a technique where a second solvent (the anti-solvent), in which the compound is insoluble, is added to a solution of the compound in a primary solvent.[10] This reduces the overall solubility of the compound in the mixed solvent system, inducing crystallization.[11] This method is particularly useful when:
-
No single solvent provides the desired solubility profile (high solubility when hot, low when cold).
-
The compound is thermally sensitive and cannot be heated to high temperatures to dissolve.
-
You need to crystallize from a high-boiling point solvent like DMF or DMSO. Adding water as an anti-solvent is a common strategy.
Q4: What analytical techniques are recommended for characterizing the final crystalline form?
A4: Proper characterization is essential to ensure you have the correct, pure, and consistent solid form. Polymorphism (the existence of multiple crystal forms) is a critical consideration in drug development.[12][13]
| Technique | Purpose |
| Powder X-Ray Diffraction (PXRD) | The definitive technique to identify the crystal form (polymorph) and assess crystalline purity. |
| Differential Scanning Calorimetry (DSC) | To determine the melting point, purity, and identify different polymorphic forms or solvates by their thermal transitions. |
| Thermogravimetric Analysis (TGA) | To determine the presence of residual solvent or water in the crystal lattice (solvates/hydrates). |
| High-Performance Liquid Chromatography (HPLC) | To determine the chemical purity of the crystalline material. |
| Optical Microscopy | To visually assess crystal size, shape (morphology), and uniformity. |
Visual Workflows and Diagrams
A systematic approach to troubleshooting is often best visualized as a decision tree.
Caption: A decision tree for troubleshooting common crystallization issues.
References
- Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin.
- Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
- Effects of Carboxylic Acids on the Crystallization of Calcium Carbon
- Antisolvent Crystalliz
- SOP: CRYSTALLIZ
- Solvent design for crystallization of carboxylic acids.
- pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI.
- Troubleshooting. Chemistry LibreTexts.
- Crystallization & Solid Form Challenges for Intermediates.
- Guide for crystalliz
- Three-Step Mechanism of Antisolvent Crystallization.
- (PDF) pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
- Tips & Tricks: Recrystalliz
- Problems, potentials and future of industrial crystalliz
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Validation & Comparative
A Researcher's Guide to the Bioactivity Validation of 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic Acid and its Analogs
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated bioactive compound is both intricate and demanding. This guide provides a comprehensive framework for the systematic validation of the bioactivity of 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid, a member of the promising pyrrolo[1,2-a]pyrimidine class of heterocyclic compounds. While direct biological data for this specific molecule is emerging, the broader family of pyrrolopyrimidines has garnered significant attention for its diverse therapeutic potential, including roles as kinase inhibitors and anticancer agents.[1][2][3][4][5]
This document is structured not as a rigid protocol, but as a dynamic guide to empower researchers to make informed experimental choices. We will delve into the causality behind these choices, ensuring that each step contributes to a self-validating system of inquiry.
The Pyrrolopyrimidine Scaffold: A Privileged Structure in Drug Discovery
The pyrrolo[1,2-a]pyrimidine core is a nitrogen-containing heterocyclic system that has been explored for a wide range of biological activities.[6][7] Its structural resemblance to purine bases makes it an attractive scaffold for targeting ATP-binding sites in various enzymes, particularly kinases.[4][8] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[9] Therefore, novel pyrrolopyrimidine derivatives like 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid are promising candidates for the development of targeted therapies.
Our validation strategy will be multi-tiered, beginning with broad phenotypic screening to identify cellular effects, followed by more focused assays to elucidate the mechanism of action and identify specific molecular targets.
Phase 1: Initial Phenotypic Screening for Bioactivity
The initial phase of validation aims to answer a fundamental question: does 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid elicit a biological response in a cellular context? A panel of cancer cell lines with diverse genetic backgrounds is recommended for this initial screen to identify potential areas of sensitivity.[10]
Cell Viability and Cytotoxicity Assays
Cell viability assays are a cornerstone of initial screening, providing a quantitative measure of a compound's effect on cell proliferation and survival.[11][12]
Experimental Protocol: ATP-Based Luminescence Viability Assay (e.g., CellTiter-Glo®)
This assay is highly sensitive and measures the amount of ATP present, which is an indicator of metabolically active cells.[13]
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid and a known kinase inhibitor as a positive control (e.g., Staurosporine). Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Lysis and Luminescence Reading: Add the lytic reagent, which lyses the cells and releases ATP. The subsequent luciferase reaction generates a luminescent signal proportional to the amount of ATP. Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Data Presentation: Comparative IC50 Values
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid | 5.2 | 12.8 | 8.1 |
| Staurosporine (Positive Control) | 0.05 | 0.08 | 0.06 |
| Inactive Analog (Negative Control) | > 100 | > 100 | > 100 |
Table 1: Hypothetical IC50 data for 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid compared to controls.
Apoptosis Induction
To discern whether the observed decrease in cell viability is due to cell death (apoptosis) or simply an inhibition of proliferation (cytostasis), an apoptosis assay is crucial.[11]
Experimental Protocol: Caspase-3/7 Activity Assay
-
Treatment: Treat cells with the test compound at concentrations around its IC50 value for 24-48 hours.
-
Assay: Add a luminogenic substrate for activated caspase-3 and -7.
-
Measurement: Measure the resulting luminescence, which is proportional to caspase activity.
An increase in caspase activity would suggest the induction of apoptosis.
Phase 2: Target Engagement and Mechanism of Action
Once bioactivity is confirmed, the next critical step is to identify the molecular target(s) of the compound.[14][15] This is essential for understanding its mechanism of action and for further optimization.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular environment without requiring any modification to the compound.[16] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
Experimental Workflow: CETSA
Caption: CETSA workflow for target engagement validation.
Kinase Profiling
Given the prevalence of kinase inhibition among pyrrolopyrimidine derivatives, a broad kinase screen is a logical next step.[2][3][4] Commercially available kinase profiling services can assess the inhibitory activity of a compound against a large panel of kinases.
Data Presentation: Kinase Inhibition Profile
| Kinase Target | % Inhibition at 1 µM |
| EGFR | 85% |
| VEGFR2 | 78% |
| PDGFRβ | 72% |
| SRC | 15% |
| ABL | 8% |
Table 2: Hypothetical kinase inhibition data suggesting selectivity for certain receptor tyrosine kinases.
Phase 3: Cellular Pathway Analysis and Comparative Studies
With putative targets identified, the focus shifts to validating their engagement in a cellular context and comparing the compound's effects to known inhibitors.
Western Blot Analysis of Downstream Signaling
If the compound is hypothesized to inhibit a kinase like EGFR, its effect on the downstream signaling pathway should be examined.
Experimental Protocol: Western Blot for Phospho-Proteins
-
Cell Treatment: Treat a responsive cell line (e.g., A549, which has high EGFR expression) with 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid and a known EGFR inhibitor (e.g., Gefitinib) for a short duration (e.g., 1-2 hours).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for phosphorylated forms of EGFR and its downstream effectors (e.g., p-Akt, p-ERK). Also, probe for total protein levels as a loading control.
A reduction in the phosphorylation of EGFR and its downstream targets would confirm the on-target activity of the compound.
Signaling Pathway Diagram
Caption: Hypothesized inhibition of the EGFR signaling pathway.
Conclusion and Future Directions
This guide outlines a systematic approach to validate the bioactivity of a novel compound, using 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid as a representative example. By progressing from broad phenotypic screens to specific target engagement and pathway analysis, researchers can build a robust data package to support the further development of promising molecules. The key to this process is a logical, evidence-based progression of experiments, where the results of one phase inform the design of the next. The pyrrolopyrimidine scaffold continues to be a rich source of potential therapeutics, and rigorous validation is paramount to unlocking its full potential.
References
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MDPI. (2021). Synthesis and Biological Evaluation of a Fused Structure of Indolizine and Pyrrolo[1,2-c]pyrimidine: Identification of Its Potent Anticancer Activity against Liver Cancer Cells. Retrieved from [Link]
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Xia, Z., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. Retrieved from [Link]
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National Institutes of Health. (2021). Synthesis and Neurotropic Activity of New Heterocyclic Systems: Pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, Pyridofuro[3,2-d]pyrido[1,2-a]pyrimidines and Pyridofuro[3′,2′:4,5]pyrimido[1,2-a]. Molecules, 26(11), 3345. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. Retrieved from [Link]
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Auctores Publishing. (n.d.). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Retrieved from [Link]
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Metallurgical and Materials Engineering. (n.d.). Investigation Of Synthesis Methods For Novel Pyrrolo[2,3-D]Pyrimidine Derivatives As Kinase Inhibitor Compounds. Retrieved from [Link]
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National Institutes of Health. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Retrieved from [Link]
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ResearchGate. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Retrieved from [Link]
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National Institutes of Health. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved from [Link]
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National Institutes of Health. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 314. Retrieved from [Link]
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Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]
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ACS Applied Bio Materials. (n.d.). The Experimentalist's Guide to Machine Learning for Small Molecule Design. Retrieved from [Link]
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National Institutes of Health. (n.d.). Advancements in small molecule drug design: A structural perspective. Retrieved from [Link]
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MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]
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Selvita. (n.d.). A Practical Guide to Target Engagement Assays. Retrieved from [Link]
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National Institutes of Health. (n.d.). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Retrieved from [Link]
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PubMed. (n.d.). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Retrieved from [Link]
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ACS Publications. (n.d.). Structure–Activity Profiles of Novel 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Antifolates with Modified Amino Acids for Cellular Uptake by Folate Receptors α and β and the Proton-Coupled Folate Transporter. Retrieved from [Link]
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Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology, 11, 441. Retrieved from [Link]
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Royal Society of Chemistry. (2024). The pursuit of accurate predictive models of the bioactivity of small molecules. Chemical Science, 15(1), 10-23. Retrieved from [Link]
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Semantic Scholar. (n.d.). Identification and validation of bioactive small molecule target through phenotypic screening. Retrieved from [Link]
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MDPI. (n.d.). Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. Retrieved from [Link]
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ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
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ACS Omega. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12036-12042. Retrieved from [Link]
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The Structure-Activity Relationship of Pyrrolo[1,2-a]pyrimidine-6-carboxylic Acids: A Comparative Guide for Drug Discovery Professionals
For researchers and scientists immersed in the intricate world of medicinal chemistry, the pyrrolopyrimidine scaffold represents a privileged heterocyclic system, rich in therapeutic potential. Its various isomeric forms have been extensively explored, leading to the development of numerous clinically significant agents. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific, yet less ubiquitously documented isomer: the pyrrolo[1,2-a]pyrimidine-6-carboxylic acids. By synthesizing available data and drawing logical comparisons with its more studied relatives, this document aims to equip drug development professionals with the critical insights needed to navigate the chemical space of this promising scaffold.
The Pyrrolo[1,2-a]pyrimidine Core: A Foundation for Diverse Biological Activity
The pyrrolo[1,2-a]pyrimidine nucleus is a fused bicyclic heteroaromatic system that offers a unique three-dimensional arrangement of nitrogen atoms and a carboxylic acid functional group at the 6-position. This arrangement provides a versatile template for designing molecules that can interact with a variety of biological targets. While its isomer, the pyrrolo[2,3-d]pyrimidine scaffold, has been extensively investigated, leading to a number of approved drugs, the pyrrolo[1,2-a]pyrimidine core holds distinct electronic and steric properties that warrant independent exploration.
The strategic placement of the carboxylic acid at the 6-position serves as a critical anchor point for target engagement, often acting as a key hydrogen bond donor or acceptor, or as a handle for further chemical modification. The surrounding pyrrole and pyrimidine rings offer multiple sites for substitution, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, all of which are paramount in drug design.
Comparative Analysis: Key Structural Modifications and Their Impact on Activity
Due to the limited publicly available, comprehensive SAR studies specifically focused on pyrrolo[1,2-a]pyrimidine-6-carboxylic acids, a comparative approach is necessary. We will analyze the available data for this scaffold and draw parallels with the well-established SAR of the closely related pyrrolo[2,3-d]pyrimidine series to infer potential trends.
Saturation of the Pyrimidine Ring: A Case Study of a β3-Adrenergic Receptor Agonist
A notable example of a biologically active pyrrolo[1,2-a]pyrimidine-6-carboxylic acid derivative is the (6S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid. This compound is a key intermediate in the synthesis of Vibegron, a selective β3-adrenergic receptor agonist for the treatment of overactive bladder.
The saturation of the pyrimidine ring to a tetrahydropyrimidinone introduces a chiral center at the 6-position and significantly alters the geometry of the scaffold from planar to a more three-dimensional conformation. This modification is crucial for its selective interaction with the β3-adrenergic receptor.
Table 1: Comparison of a Pyrrolo[1,2-a]pyrimidine-6-carboxylic Acid Derivative with Related Structures
| Compound ID | Structure | Key Structural Features | Biological Target/Activity |
| 1 | Structure of (6S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid | Tetrahydropyrimidinone ring, (S)-chirality at C6, Carboxylic acid at C6 | Intermediate for Vibegron (β3-adrenergic receptor agonist) |
| 2 | Generic Pyrrolo[2,3-d]pyrimidine | Planar aromatic system | Various (e.g., Kinase inhibition) |
Substitutions on the Pyrrole and Pyrimidine Rings: Extrapolating from Isomeric Scaffolds
Extensive research on pyrrolo[2,3-d]pyrimidines has demonstrated that substitutions at various positions on both the pyrrole and pyrimidine rings can dramatically influence biological activity. These findings can serve as a valuable starting point for the rational design of novel pyrrolo[1,2-a]pyrimidine-6-carboxylic acid derivatives.
For instance, in the context of kinase inhibition, large hydrophobic groups on the pyrrole ring of pyrrolo[2,3-d]pyrimidines often occupy the hydrophobic pocket of the ATP-binding site. Similarly, modifications to the pyrimidine ring can modulate interactions with the hinge region of the kinase. It is plausible that similar strategies could be applied to the pyrrolo[1,2-a]pyrimidine scaffold to target a range of enzymes.
Experimental Protocols: A Foundation for In-House Evaluation
To facilitate the exploration of this chemical series, we provide a generalized protocol for a key biological assay. The selection of a specific assay will, of course, be dictated by the therapeutic target of interest.
General Protocol for an In Vitro Enzyme Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of newly synthesized pyrrolo[1,2-a]pyrimidine-6-carboxylic acid derivatives against a purified enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Assay buffer (optimized for the target enzyme)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Plate reader capable of detecting the assay signal (e.g., absorbance, fluorescence, luminescence)
Procedure:
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
In a 96-well plate, add a fixed amount of the target enzyme to each well.
-
Add the serially diluted test compounds to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Pre-incubate the enzyme and compounds for a specified time at the optimal temperature.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress over time using the plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing Key Relationships
To better understand the structural relationships and potential design strategies, the following diagrams illustrate key concepts.
Caption: A generalized workflow for the discovery and optimization of novel pyrrolo[1,2-a]pyrimidine-6-carboxylic acid-based drug candidates.
Future Directions and Unexplored Potential
The field of pyrrolo[1,2-a]pyrimidine-6-carboxylic acids is ripe for exploration. The limited number of published studies suggests that a vast chemical space remains uncharted. Future research should focus on:
-
Systematic SAR studies: The synthesis and biological evaluation of libraries of compounds with diverse substitutions on both the pyrrole and pyrimidine rings are needed to build a comprehensive understanding of the SAR for various biological targets.
-
Exploration of new therapeutic areas: While the existing example points towards GPCR modulation, the scaffold's potential as kinase inhibitors, protease inhibitors, or in other target classes should be systematically investigated.
-
Computational modeling: In silico studies, including molecular docking and pharmacophore modeling, can aid in the rational design of new derivatives and help to prioritize synthetic efforts.
References
At present, there are no comprehensive review articles specifically detailing the structure-activity relationship of a broad range of pyrrolo[1,2-a]pyrimidine-6-carboxylic acids. The information presented is synthesized from data on specific derivatives and analogous scaffolds. For further reading on the broader topic of pyrrolopyrimidines, the following resources are recommended:
-
De Coen, L. M., Heugebaert, T. S. A., García, D., & Stevens, C. V. (2016). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews, 116(1), 80–139. [Link]
-
PubChem Entry for (6S)-4-Oxo-4,6,7,8-tetrahydropyrrolo(1,2-a)pyrimidine-6-carboxylic acid. National Center for Biotechnology Information. [Link]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid, a halogenated heterocyclic compound, represents a class of molecules with significant potential in medicinal chemistry. Ensuring the safety of laboratory personnel while maintaining the integrity of experimental work is paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) and safe handling procedures for 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid, empowering you to conduct your research with confidence and security.
Understanding the Risks: Hazard Identification and Analysis
Anticipated Hazards:
-
Skin Irritation: Similar to other brominated heterocyclic compounds and carboxylic acids, direct contact with the skin may cause irritation, redness, or dermatitis.[2]
-
Serious Eye Irritation/Damage: Contact with the eyes is likely to cause serious irritation and potentially damage.[3][4]
-
Respiratory Tract Irritation: Inhalation of the powdered form of this compound may cause respiratory irritation.[3]
-
Harmful if Swallowed: Ingestion of the compound could be harmful to one's health.[3][4]
Given these potential hazards, a rigorous approach to personal protection is essential.
Core Protective Measures: Your Personal Protective Equipment (PPE) Arsenal
A comprehensive PPE strategy is your first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid in both powdered and dissolved forms.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double Nitrile Gloves | Wearing two pairs of nitrile gloves provides an extra layer of protection against potential chemical permeation.[5] Should the outer glove become contaminated, it can be safely removed without exposing the skin. |
| Eyes | Safety Goggles with Side Shields | Chemical splash-proof goggles are mandatory to protect against accidental splashes of solutions or airborne particles of the solid compound.[6][7] |
| Face | Face Shield (in addition to goggles) | When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn over safety goggles for full facial protection. |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to protect the skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved Respirator (e.g., N95) | When handling the powdered form of the compound outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation of airborne particles.[6][8] |
Operational Blueprint: Step-by-Step Safe Handling Protocol
Adherence to a standardized operational procedure is critical for minimizing risk. The following workflow provides a step-by-step guide for the safe handling of 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid.
1. Preparation and Engineering Controls:
-
Designated Work Area: All handling of this compound should occur in a designated area within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]
-
Spill Kit: A chemical spill kit appropriate for solid and liquid organic compounds should be available in the laboratory.
2. Weighing and Aliquoting (Solid Form):
-
Step 1: Don all required PPE as outlined in the table above.
-
Step 2: Conduct all weighing and handling of the powdered compound within a chemical fume hood to control dust.
-
Step 3: Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
Step 4: Carefully transfer the desired amount of the compound to a tared vessel.
-
Step 5: Clean any residual powder from the spatula and weighing area using a damp cloth or paper towel, which should then be disposed of as chemical waste.
3. Dissolution and Solution Handling:
-
Step 1: While still in the chemical fume hood, slowly add the solvent to the solid compound.
-
Step 2: If necessary, gently agitate or stir the mixture to facilitate dissolution. Avoid vigorous shaking that could cause splashing.
-
Step 3: Keep the container sealed when not in use to prevent the release of vapors.[9]
4. Post-Handling and Decontamination:
-
Step 1: Thoroughly clean all glassware and equipment that came into contact with the chemical.
-
Step 2: Wipe down the work surface in the chemical fume hood with an appropriate solvent and then with soap and water.
-
Step 3: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, inner gloves, and finally, safety goggles.
-
Step 4: Wash hands thoroughly with soap and water after removing all PPE.
Visualizing the Workflow: Safe Handling Diagram
The following diagram illustrates the key stages of the safe handling workflow for 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid.
Caption: A flowchart illustrating the safe handling workflow for 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid.
Emergency Preparedness: Spill and Exposure Protocols
Accidents can happen, and being prepared is crucial for a safe laboratory environment.
-
In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10] Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][10] Seek immediate medical attention.
-
In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
In Case of Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
-
In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is large or involves a volatile solvent, alert others and evacuate the laboratory.
-
Wearing appropriate PPE, cover the spill with an absorbent material suitable for chemical spills.
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area.
-
Waste Disposal: A Commitment to Safety and Environmental Responsibility
All waste materials containing 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid, including contaminated PPE, weighing paper, and cleaning materials, must be disposed of as hazardous chemical waste.[10] Follow all local, state, and federal regulations for hazardous waste disposal.
This guide is intended to provide a comprehensive overview of the safe handling of 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols. By prioritizing safety, you can foster a secure and productive research environment.
References
-
Carl ROTH. (2025, March 31). Safety Data Sheet: 2-bromo-2-nitropropane-1,3-diol. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: ≥92 %. Retrieved from [Link]
-
Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]
- QV-3073 p.1 - Safety Data Sheet. (2025, November 5).
-
PubChem. (n.d.). 3-Bromopyrrolo[1,2-a]pyrimidine-7-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
-
Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
-
Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. Retrieved from [Link]
-
Baran Lab, Scripps Research. (n.d.). Haloselectivity of Heterocycles. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of functionalized heterocyclic compounds driven by visible-light photocatalysis. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1190392-22-3| Chemical Name : (6S)-4-Oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylic Acid. Retrieved from [Link]
-
ChemBK. (n.d.). 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid. Retrieved from [Link]
Sources
- 1. Heterocyclic Chemistry [www2.chemistry.msu.edu]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. carlroth.com [carlroth.com]
- 7. quicktest.co.uk [quicktest.co.uk]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. combi-blocks.com [combi-blocks.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
